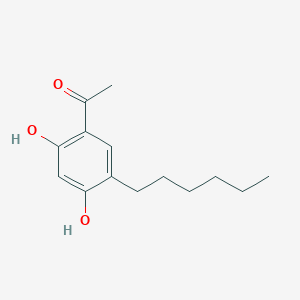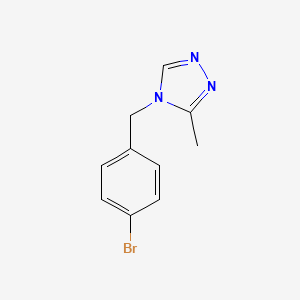
4'-Bromo-2'-fluoro-6'-nitroacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-2’-fluoro-6’-nitroacetanilide is an organic compound with the molecular formula C8H6BrFN2O3 It is a derivative of acetanilide, where the aromatic ring is substituted with bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-fluoro-6’-nitroacetanilide typically involves multiple steps:
Nitration: The starting material, 4’-Bromo-2’-fluoroacetanilide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure 4’-Bromo-2’-fluoro-6’-nitroacetanilide.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-2’-fluoro-6’-nitroacetanilide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’-fluoro-6’-nitroacetanilide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4’-Bromo-2’-fluoro-6’-aminoacetanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
4’-Bromo-2’-fluoro-6’-nitroacetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-6’-nitroacetanilide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can enhance its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4’-Bromo-2’-nitroacetanilide: Similar structure but lacks the fluorine substituent.
4’-Fluoro-2’-nitroacetanilide: Similar structure but lacks the bromine substituent.
4-Bromo-2-nitroaniline: Similar structure but lacks the acetanilide moiety.
Uniqueness
4’-Bromo-2’-fluoro-6’-nitroacetanilide is unique due to the presence of both bromine and fluorine substituents on the aromatic ring, along with the nitro group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1313588-96-3 |
|---|---|
Molecular Formula |
C8H6BrFN2O3 |
Molecular Weight |
277.05 g/mol |
IUPAC Name |
N-(4-bromo-2-fluoro-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6BrFN2O3/c1-4(13)11-8-6(10)2-5(9)3-7(8)12(14)15/h2-3H,1H3,(H,11,13) |
InChI Key |
XWMLUPSRUFVHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





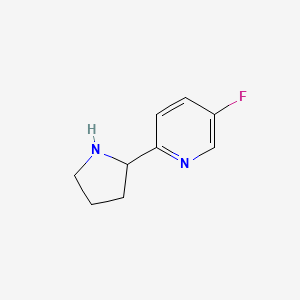
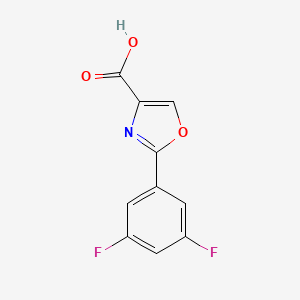

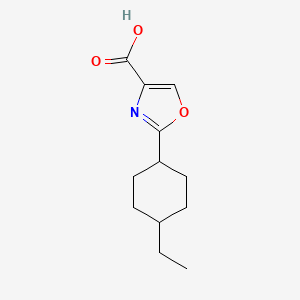
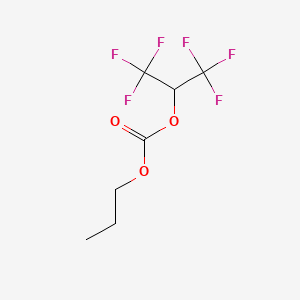
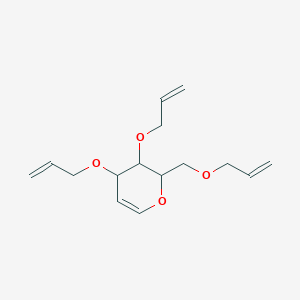
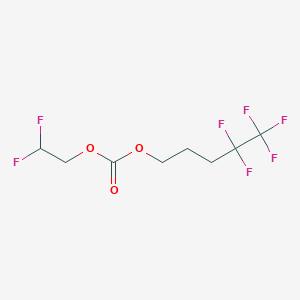
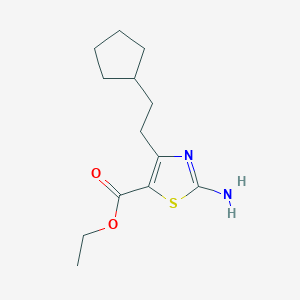
![zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12081519.png)
